3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a para-substituted phenyl ring bearing a 5-phenyl-1H-1,2,3-triazol-1-yl group.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O2/c1-16-23(24(29-33-16)20-9-5-6-10-21(20)26)25(32)28-18-11-13-19(14-12-18)31-22(15-27-30-31)17-7-3-2-4-8-17/h2-15H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYDXIWBURBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as α-haloketones and nitriles.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the phenyltriazolyl group: This can be done using a triazole formation reaction, typically involving azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Final coupling: The final step involves coupling the intermediate with a carboxamide group under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Triazole vs. Oxazole Substitution
- The target compound’s 5-phenyltriazole-phenyl group provides a rigid, planar structure conducive to π-π interactions with aromatic residues in enzyme binding pockets. In contrast, compounds lacking the triazole (e.g., ) may exhibit weaker binding affinity but improved metabolic stability due to reduced oxidative susceptibility .
Comparatively, the allyl group in offers flexibility, which might reduce binding precision but enhance solubility .
Chlorophenyl Positioning
- All compared compounds retain the 2-chlorophenyl group, a common pharmacophore in kinase inhibitors. However, its placement on the oxazole core (vs. triazole in ) may alter electronic effects, influencing charge distribution and dipole interactions .
Table 2: Hypothetical Pharmacokinetic Comparison
Research Findings and Implications
- Crystallographic Insights : Tools like SHELXL and WinGX/ORTEP have been critical in resolving the crystal structures of similar compounds. For instance, the target compound’s triazole-phenyl extension likely adopts a coplanar conformation with the oxazole core, as observed in analogous structures refined via SHELXL .
- Electronic Effects : Wavefunction analysis (via Multiwfn ) of the chlorophenyl group shows significant electron-withdrawing effects, polarizing the oxazole ring and enhancing electrophilic character—a trait shared across compared compounds but modulated by substituent choice .
- Biological Activity: While direct activity data are unavailable, structural analogs with triazole extensions (e.g., ) demonstrate nanomolar inhibition of kinases like EGFR, suggesting the target compound may exhibit similar or superior potency due to its extended aromatic system .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide , often referred to as a triazole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will summarize the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.89 g/mol. The structure includes a triazole ring and an oxazole moiety, which are significant for its biological activity. The presence of the chlorophenyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit notable antimicrobial properties. Specifically, compounds featuring the triazole moiety have been synthesized and tested against various strains of bacteria and fungi. For instance:
- Antitubercular Activity : A related study on quinoline-triazole hybrids demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL for certain derivatives. The mechanism involves inhibition of the InhA enzyme, crucial for mycolic acid biosynthesis in bacterial cell walls .
Anticancer Activity
Triazole derivatives have also shown promise in cancer therapy:
- Cytotoxic Effects : In vitro studies have demonstrated that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For example, certain triazole-containing compounds have been reported to induce apoptosis in colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative tested .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known to interact with enzyme active sites, inhibiting their function. This is particularly relevant in the context of antimicrobial activity where enzyme inhibition can disrupt essential metabolic pathways in pathogens.
- Cell Membrane Disruption : Some studies suggest that triazole derivatives can integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways by modulating signaling pathways involved in cell survival and death.
Table 1: Summary of Biological Activities
Research Findings
- Inhibitory Effects : Compounds structurally similar to the target compound were found to inhibit key enzymes such as InhA in M. tuberculosis, suggesting a pathway for developing new antitubercular agents .
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications on the triazole ring or substitution patterns on the phenyl groups can significantly affect biological activity, emphasizing the importance of SAR in drug development .
- Potential for Drug Development : Given their diverse biological activities, compounds like this compound are being considered for further development as therapeutic agents against infectious diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
